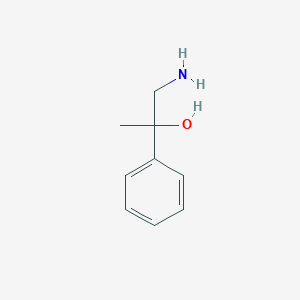

1-Amino-2-phenyl-propan-2-ol

Übersicht

Beschreibung

1-Amino-2-phenyl-propan-2-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Amino-2-phenylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1-Amino-2-phenylpropan-2-ol is believed to be the adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight-or-flight response.

Mode of Action

1-Amino-2-phenylpropan-2-ol acts as an indirect sympathomimetic . It is thought to induce the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This interaction results in changes in the body’s physiological state, preparing it for a rapid response to perceived threats or emergencies.

Biochemical Pathways

It is known that the compound is involved in the leuckart–wallach reaction, a popular, simple, rapid, and safe non-metal reduction route used in clandestine amphetamine synthesis . The compound is produced by the nucleophilic attack of the generated ammonia on the carbonyl carbon of phenyl-2-propane .

Pharmacokinetics

It is known that the compound can be synthesized using immobilised whole-cell biocatalysts with ®-transaminase activity . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Result of Action

Given its similarity to amphetamine and its role in the synthesis of amphetamine, it is likely that it may have similar effects, such as increased levels of dopamine, norepinephrine, and serotonin in the brain .

Action Environment

The action, efficacy, and stability of 1-Amino-2-phenylpropan-2-ol can be influenced by various environmental factors. For instance, the synthesis of the compound can be affected by the choice of solvent

Biologische Aktivität

1-Amino-2-phenyl-propan-2-ol, also known as phenylpropanolamine, is an organic compound with significant biological activity. Its unique structure, which includes an amino group and a phenyl group attached to a propanol backbone, contributes to its varied physiological effects. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

- Chirality : The compound exists as two enantiomers, which can exhibit different biological activities.

This compound primarily functions as a sympathomimetic agent , acting as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor. Although it was initially believed to directly activate adrenergic receptors, further studies indicate it has weak affinity for these receptors but influences neurotransmitter dynamics significantly.

Biochemical Pathways

The compound participates in various biochemical reactions:

- Leuckart–Wallach Reaction : It is involved in reductive amination processes, which are critical in synthesizing amphetamines.

- Neurotransmitter Synthesis : Acts as a precursor in the biosynthesis of neurotransmitters, impacting mood and cognitive functions.

Biological Activities

This compound has been studied for various biological effects:

Psychoactive Effects

Research highlights its psychoactive properties, suggesting potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression due to its ability to enhance norepinephrine levels in the brain.

Anticancer Activity

Recent studies have explored its anticancer potential:

- In vitro assays demonstrated that certain derivatives of phenylpropanolamine exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, some compounds showed significant reductions in cell viability at low concentrations (e.g., IC50 values as low as 6.25 µM for specific derivatives) .

Case Studies

- Cell Viability Studies :

- Neurotransmitter Studies :

- The compound's role in enhancing neurotransmitter synthesis was examined through animal model studies, showing dose-dependent effects on cognitive function and behavior.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed following administration.

- Distribution : Distributed widely throughout the body; specific transporters facilitate its movement across cellular membranes.

- Metabolism : Primarily metabolized via enzymatic pathways involving aminopropanol dehydrogenase.

Table of Biological Activities

Eigenschaften

IUPAC Name |

1-amino-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNDQOCRJGGSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494276, DTXSID701281569 | |

| Record name | 1-Amino-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17643-24-2, 1017418-99-3 | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.